3,3'-(Dodecane-1,12-diyl)di(1,2,4-oxadiazol-5-amine)
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Overview
Description
3,3’-(Dodecane-1,12-diyl)di(1,2,4-oxadiazol-5-amine) is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Dodecane-1,12-diyl)di(1,2,4-oxadiazol-5-amine) typically involves the reaction of dodecanedioic acid with hydrazine to form the corresponding dihydrazide. This intermediate is then cyclized with cyanogen bromide to yield the desired oxadiazole compound . The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3,3’-(Dodecane-1,12-diyl)di(1,2,4-oxadiazol-5-amine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole N-oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxadiazole N-oxides.
Reduction: Reduced heterocyclic compounds.
Substitution: N-substituted oxadiazole derivatives.
Scientific Research Applications
3,3’-(Dodecane-1,12-diyl)di(1,2,4-oxadiazol-5-amine) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3,3’-(Dodecane-1,12-diyl)di(1,2,4-oxadiazol-5-amine) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
3,3’-Bis(4-nitrofurazan-3-yl)-5,5’-bi(1,2,4-oxadiazole): Known for its high thermal stability and density.
3,5-Bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole: Another compound with similar energetic properties.
Uniqueness
3,3’-(Dodecane-1,12-diyl)di(1,2,4-oxadiazol-5-amine) is unique due to its long dodecane chain, which imparts distinct physical and chemical properties compared to other oxadiazoles
Properties
CAS No. |
648441-06-9 |
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Molecular Formula |
C16H28N6O2 |
Molecular Weight |
336.43 g/mol |
IUPAC Name |
3-[12-(5-amino-1,2,4-oxadiazol-3-yl)dodecyl]-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C16H28N6O2/c17-15-19-13(21-23-15)11-9-7-5-3-1-2-4-6-8-10-12-14-20-16(18)24-22-14/h1-12H2,(H2,17,19,21)(H2,18,20,22) |
InChI Key |
MKLVMFVOLUGDFJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCC1=NOC(=N1)N)CCCCCC2=NOC(=N2)N |
Origin of Product |
United States |
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